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Compound of Interest

Compound Name: 2,6-Dibromoaniline

Cat. No.: B042060 Get Quote

CAS Number: 608-30-0

This technical guide provides a comprehensive overview of 2,6-dibromoaniline, a key

chemical intermediate in the pharmaceutical and fine chemical industries. The document is

intended for researchers, scientists, and professionals in drug development, offering detailed

information on its properties, synthesis, and significant applications.

Core Properties
2,6-Dibromoaniline is a halogenated aniline that appears as a colorless to pale yellow or gray

crystalline powder.[1] Its core chemical and physical properties are summarized in the tables

below, providing a ready reference for laboratory and industrial applications.

Chemical and Physical Properties
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Property Value Reference(s)

CAS Number 608-30-0 [2][3][4]

Molecular Formula C₆H₅Br₂N [2][3]

Molecular Weight 250.92 g/mol [2][3][4]

Appearance
White to pale yellow or gray

crystalline powder/needles
[1]

Melting Point 80-82 °C [1][5][6][7]

Boiling Point 262-264 °C [1][5][7]

Density 2.0 ± 0.1 g/cm³ [6]

Solubility

Insoluble in water. Soluble in

chloroform, methanol,

benzene, ether, and ethanol.

[1][8]

pKa 0.48 ± 0.10 (Predicted) [1]

Spectroscopic Data
Key spectroscopic identifiers for 2,6-dibromoaniline are provided below. This data is crucial

for the qualitative and quantitative analysis of the compound.

Spectroscopic Data Identifiers Reference(s)

¹H NMR Spectrum available [9]

¹³C NMR Spectrum available [9]

Mass Spectrum (MS) Spectrum available [10]

Infrared (IR) Spectrum Spectrum available [11]

SMILES Nc1c(Br)cccc1Br [2][12]

InChI Key
XIRRDAWDNHRRLB-

UHFFFAOYSA-N
[3][7]
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Synthesis of 2,6-Dibromoaniline
The primary route for the synthesis of 2,6-dibromoaniline involves the bromination of sulfanilic

acid followed by desulfonation, or the bromination of sulfanilamide followed by

desulfonamidation. A detailed experimental protocol for the synthesis from 3,5-

dibromosulfanilamide is provided below, adapted from a procedure published in Organic

Syntheses.[2]

Experimental Protocol: Synthesis from 3,5-
Dibromosulfanilamide
This procedure details the hydrolysis of 3,5-dibromosulfanilamide to yield 2,6-dibromoaniline.

Materials:

Crude 3,5-dibromosulfanilamide (50 g)

70% Sulfuric acid (250 ml)

Oil bath

2-L flask with a two-holed stopper

Condenser

Steam inlet tube

Procedure:

Combine 50 g of crude 3,5-dibromosulfanilamide and 250 ml of 70% sulfuric acid in a 2-L

flask.

Heat the mixture in an oil bath to a temperature of 175-180 °C.

Introduce steam rapidly through the mixture. Continue the hydrolysis with steam distillation

for 2 hours. Small amounts of 2,6-dibromoaniline will begin to distill over.

After 2 hours, allow the oil bath to cool to 105-110 °C.
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At this temperature, the bulk of the 2,6-dibromoaniline product is steam-distilled.

The resulting product is a slightly colored solid with a melting point of 84-86 °C. The

expected yield is 25-30 g (66-79% based on the starting material).

For further purification, recrystallize the product from 70% alcohol (7 ml per gram of product).

This will yield long, colorless needles with a melting point of 87-88 °C. The recovery from

recrystallization is typically 85-90%.[2]

Synthesis of 2,6-Dibromoaniline

Start: 3,5-Dibromosulfanilamide
+ 70% H₂SO₄

Heat to 175-180°C
in Oil Bath

Introduce Steam
(2 hours)

Cool Bath to
105-110°C

Steam Distill
Product

Crude 2,6-Dibromoaniline
(mp 84-86°C)

Recrystallize from
70% Ethanol

Pure 2,6-Dibromoaniline
(mp 87-88°C)

Click to download full resolution via product page

Synthesis of 2,6-Dibromoaniline from 3,5-Dibromosulfanilamide.

Reactivity and Applications
2,6-Dibromoaniline serves as a versatile building block in organic synthesis, primarily due to

the reactivity of its amino and bromo substituents.

Suzuki Coupling Reactions
A significant application of 2,6-dibromoaniline is its participation in palladium-catalyzed Suzuki

coupling reactions with arylboronic acids. This reaction is a powerful tool for forming carbon-

carbon bonds and synthesizing complex biaryl structures. The general protocol involves the

reaction of 2,6-dibromoaniline with an arylboronic acid in the presence of a palladium catalyst

and a base.
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General Workflow for Suzuki Coupling

2,6-Dibromoaniline +
Arylboronic Acid

Add Palladium Catalyst
(e.g., Pd(OAc)₂)

+ Base (e.g., K₂CO₃)

Dissolve in Solvent
(e.g., aq. DMF) Heat Reaction Mixture Aqueous Workup and

Extraction Column Chromatography Di-aryl-substituted Aniline

Click to download full resolution via product page

General workflow for the Suzuki coupling of 2,6-dibromoaniline.

Applications in Drug Development
2,6-Dibromoaniline is a crucial intermediate in the synthesis of various pharmaceutically

active compounds. Notably, it is used in the preparation of:

Phosphodiesterase IV (PDE4) Inhibitors: These compounds are investigated for the

treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary

disease (COPD).[7]

Anti-HIV Agents: 2,6-Dibromoaniline serves as a precursor in the synthesis of certain

classes of anti-HIV drugs.[7]

While 2,6-dibromoaniline is a component of these therapeutic agents, it does not directly

participate in biological signaling pathways. Instead, its structural framework is incorporated

into the final drug molecule, which then interacts with its biological target.

Safety and Handling
2,6-Dibromoaniline is classified as a hazardous substance and requires careful handling.

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and

serious eye irritation and may cause respiratory irritation.[8]

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety

goggles, and a respirator, should be worn when handling this compound. Work should be

conducted in a well-ventilated area.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b042060?utm_src=pdf-body-img
https://www.benchchem.com/product/b042060?utm_src=pdf-body
https://www.benchchem.com/product/b042060?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Coupling_Reaction_of_2_Bromo_6_methylisonicotinaldehyde.pdf
https://www.benchchem.com/product/b042060?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Coupling_Reaction_of_2_Bromo_6_methylisonicotinaldehyde.pdf
https://www.benchchem.com/product/b042060?utm_src=pdf-body
https://www.benchchem.com/product/b042060?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403387/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away

from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

[1][8]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b042060?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

